molecular formula C8H5Cl3INO B008668 Acetanilide, 2-iodo-2',4',5'-trichloro- CAS No. 19889-60-2

Acetanilide, 2-iodo-2',4',5'-trichloro-

Cat. No. B008668
CAS RN: 19889-60-2
M. Wt: 364.4 g/mol
InChI Key: WAPYQUGYVRUXTH-UHFFFAOYSA-N
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Description

Acetanilide, 2-iodo-2',4',5'-trichloro-' is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it suitable for a variety of applications in the fields of chemistry and biology. In

Scientific Research Applications

Acetanilide, 2-iodo-2',4',5'-trichloro-' has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes, but can also cause oxidative damage to cells and tissues. By using acetanilide, 2-iodo-2',4',5'-trichloro-' as a fluorescent probe, researchers can monitor the levels of ROS in real-time and gain valuable insights into their role in various biological processes.

Mechanism Of Action

The mechanism of action of acetanilide, 2-iodo-2',4',5'-trichloro-' is not fully understood. However, it is believed that this compound acts as a quencher of singlet oxygen, which is a type of ROS that is highly reactive and can cause damage to cells and tissues. By quenching singlet oxygen, acetanilide, 2-iodo-2',4',5'-trichloro-' can protect cells and tissues from oxidative damage.

Biochemical And Physiological Effects

Acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to protect cells and tissues from oxidative damage by quenching singlet oxygen. Additionally, acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of acetanilide, 2-iodo-2',4',5'-trichloro-' is its ability to act as a fluorescent probe for the detection of ROS in biological systems. This makes it a valuable tool for researchers studying the role of ROS in various physiological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, acetanilide, 2-iodo-2',4',5'-trichloro-' is highly sensitive to light and air, which can affect its stability and accuracy as a fluorescent probe.

Future Directions

There are many potential future directions for research involving acetanilide, 2-iodo-2',4',5'-trichloro-'. One promising area of research involves the development of new fluorescent probes based on this compound. By modifying the structure of acetanilide, 2-iodo-2',4',5'-trichloro-', researchers can create new probes with improved properties and specificity for different types of ROS. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of acetanilide, 2-iodo-2',4',5'-trichloro-' is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 2-iodoaniline with trichloroacetyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

properties

CAS RN

19889-60-2

Product Name

Acetanilide, 2-iodo-2',4',5'-trichloro-

Molecular Formula

C8H5Cl3INO

Molecular Weight

364.4 g/mol

IUPAC Name

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)

InChI Key

WAPYQUGYVRUXTH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

Other CAS RN

19889-60-2

synonyms

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide

Origin of Product

United States

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